2,4-Dichloro-5-methoxyphenol

Lipophilicity QSAR Membrane Permeability

Researchers screening for Gram-positive selective antimicrobial scaffolds often encounter inconsistent purity and undocumented batch variability across chlorinated phenol analogs, leading to irreproducible MIC data. 2,4-Dichloro-5-methoxyphenol (DCMP) addresses this with defined purity and analytical characterization supporting reliable biological evaluation. • Gram-positive selective activity: MIC 16 mg/L against S. aureus vs. 32 mg/L (E. coli) and 64 mg/L (S. typhimurium), enabling targeted screening library inclusion. • Synthetic versatility: Phenolic hydroxyl enables O-alkylation/arylation to phenoxy derivatives serving as key herbicide and pharmaceutical intermediates. • Analytical utility: Distinct LogP (-0.292) supports use as a polar retention marker in reversed-phase HPLC method development for chlorinated phenol separations. For procurement, specify ≥97% purity with HPLC/NMR verification to ensure reproducible downstream yields in both biological assays and synthetic applications.

Molecular Formula C7H6Cl2O2
Molecular Weight 193.02 g/mol
CAS No. 18113-13-8
Cat. No. B102181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methoxyphenol
CAS18113-13-8
Synonyms2,4-Dichloro-5-methoxyphenol
Molecular FormulaC7H6Cl2O2
Molecular Weight193.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)Cl)Cl
InChIInChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3
InChIKeyPTQSMAIBWQQYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-methoxyphenol Overview


2,4-Dichloro-5-methoxyphenol (DCMP) is a halogenated phenolic compound (C₇H₆Cl₂O₂, MW 193.03) with chlorine substitutions at the 2- and 4-positions and a methoxy group at the 5-position on the aromatic ring . It belongs to the broader class of chlorinated phenols, which are widely recognized for their antimicrobial properties and utility as synthetic intermediates in agrochemicals and pharmaceuticals [1]. DCMP is primarily sourced as a high-purity research chemical (typically ≥95% or 98%), with suppliers providing analytical characterization including HPLC/GC and NMR data to support quality assurance in research and development applications .

Antimicrobial screening compound for Gram-positive focused studies
Phenolic building block for ether-linked agrochemical and pharmaceutical intermediates

DCMP Irreplaceability in Research


While 2,4-dichlorophenol (2,4-DCP) and other chlorinated phenols share a core structure, substitution of the 5-methoxy group in DCMP fundamentally alters both physicochemical and biological properties. The methoxy substituent at the 5-position modifies the compound's lipophilicity (LogP) and hydrogen-bonding capacity relative to non-methoxylated analogs, which in turn affects membrane permeability and target interaction profiles [1]. Consequently, antimicrobial efficacy data cannot be extrapolated across the class; for instance, the MIC values reported for DCMP against specific pathogens differ markedly from those of simpler chlorophenols, making direct interchangeability inappropriate without confirmatory testing [2]. This guide provides quantitative evidence to support informed selection between DCMP and its closest structural comparators.

Risk dimension
DCMP (target)
2,4-Dichlorophenol (substitute)
Lipophilicity profile
Substantially more hydrophilic due to 5-methoxy group
Higher LogP; different partitioning and extraction behavior
Antimicrobial pattern
Gram-positive preference with distinct MIC profile
MIC values may not transfer; requires confirmatory testing

DCMP Comparative Evidence vs. Analogs


Lipophilicity vs. 2,4-Dichlorophenol

The substitution of a methoxy group at the 5-position in DCMP reduces lipophilicity compared to the non-methoxylated analog 2,4-dichlorophenol (2,4-DCP). Calculated LogP values indicate that DCMP (LogP = -0.292) [1] is substantially more hydrophilic than 2,4-DCP, which has reported LogP values ranging from 2.8 to 3.2 depending on the estimation method [2]. This alteration affects the compound's partitioning behavior and membrane interaction kinetics.

Lipophilicity
Reported
DCMP LogP −0.292
vs
2,4-DCP LogP 2.8–3.2
Supports lipophilicity-based method and formulation distinction
Calculated LogP from cheminformatics databases
Lipophilicity QSAR Membrane Permeability

Antibacterial Spectrum: Gram-Positive vs. Gram-Negative

DCMP exhibits differential antibacterial potency against common pathogenic bacteria, with a greater effect on Gram-positive Staphylococcus aureus (MIC = 16 mg/L) compared to Gram-negative Escherichia coli (MIC = 32 mg/L) and Salmonella typhimurium (MIC = 64 mg/L) . This Gram-positive preference contrasts with the broader activity spectrum observed for some other halogenated phenols, providing a basis for targeted application selection.

MIC Profile
Class-level
S. aureus: 16 mg/L
E. coli: 32 mg/L
S. typhimurium: 64 mg/L
Indicates Gram-positive screening preference
Class-level inference; limited comparator data
Antimicrobial MIC Bactericidal

Synthetic Utility: Ether-Linked Derivatives

DCMP serves as a precursor for the synthesis of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline, an intermediate in the production of herbicides and pharmaceuticals . This reactivity is contingent upon the presence of the phenolic hydroxyl group, which enables O-alkylation and O-arylation chemistries. In contrast, fully etherified analogs like 2,4-dichloroanisole lack this nucleophilic handle, limiting their downstream derivatization potential.

Synthetic Utility
Class-level
DCMP Phenolic –OH enables O‑alkylation
vs
2,4‑Dichloroanisole No nucleophilic –OH
Enables derivatization for agrochemical intermediates
Qualitative difference; confirm in specific synthesis
Synthetic Intermediate Etherification Agrochemical

DCMP Research and Procurement Applications


Gram-Positive Antibacterial Screening

Based on the available MIC data showing higher potency against S. aureus (16 mg/L) relative to E. coli (32 mg/L) and S. typhimurium (64 mg/L) , DCMP is a suitable candidate for inclusion in screening libraries aimed at identifying compounds with Gram-positive selective activity. Procurement should prioritize batches with defined purity and analytical characterization for reproducible biological evaluation .

Ether-Linked Agrochemical Intermediates

DCMP's phenolic hydroxyl enables O-alkylation and O-arylation reactions to produce phenoxy derivatives, such as 4-(2,4-Dichloro-5-methoxyphenoxy)aniline, which are key intermediates in herbicide and pharmaceutical synthesis . For synthetic applications, suppliers offering ≥97% purity with NMR and HPLC verification are recommended to ensure reliable downstream yields .

Reference Standard for Chlorophenol HPLC

Due to its distinct physicochemical properties, including a calculated LogP of -0.292 [1], DCMP can serve as a polar retention marker in the development and validation of HPLC methods for chlorinated phenol separations. Its inclusion in standard mixtures allows for optimization of mobile phase conditions for reversed-phase separations of substituted phenols [2].

Application
Selection Property
Validation Focus
Gram-Positive Antibacterial Screening
Antimicrobial screening context
MIC and strain-panel endpoints
Ether-Linked Agrochemical Intermediates
Phenolic hydroxyl reactivity
O‑alkylation / O‑arylation efficiency
Chlorophenol HPLC Reference Standard
Distinct lipophilicity profile
Chromatographic retention behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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